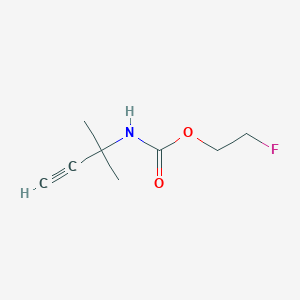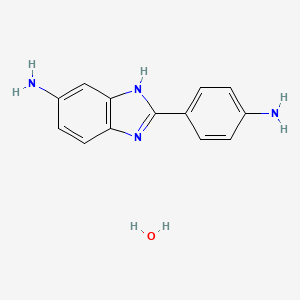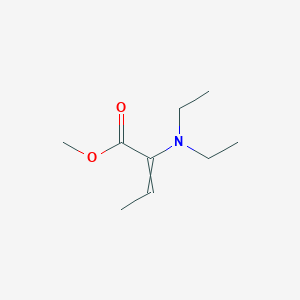
Methyl 2-(diethylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(diethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2 It is an ester derivative of butenoic acid, featuring a diethylamino group attached to the second carbon of the but-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(diethylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of an enolate ion with an alkyl halide under basic conditions. For example, the enolate ion of methyl acetoacetate can be reacted with diethylamine in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(diethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(diethylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which methyl 2-(diethylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(dimethylamino)but-2-enoate: Similar structure but with dimethylamino instead of diethylamino.
Ethyl 2-(diethylamino)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(diethylamino)prop-2-enoate: Similar structure but with a prop-2-enoate chain instead of but-2-enoate.
Uniqueness
Methyl 2-(diethylamino)but-2-enoate is unique due to the presence of both the diethylamino group and the but-2-enoate chain. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
70096-90-1 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl 2-(diethylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-8(9(11)12-4)10(6-2)7-3/h5H,6-7H2,1-4H3 |
Clave InChI |
AHXJGUAQXUQVJY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




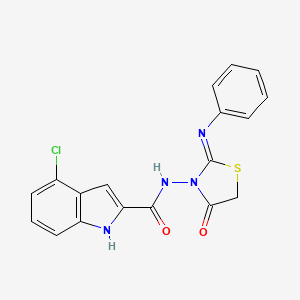
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
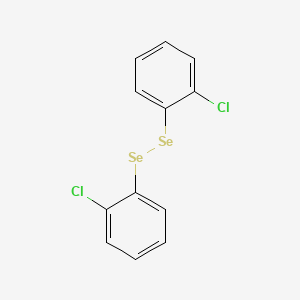

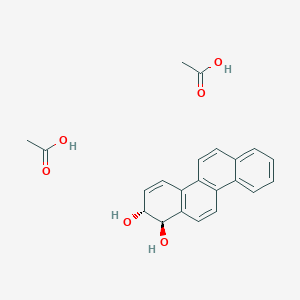
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
